2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide
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Overview
Description
2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide is a synthetic organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of two chlorine atoms, two methyl groups, and an ethyl ester group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 5,6-dimethyl nicotinic acid, followed by esterification with ethanol to form the ethyl ester. The final step involves the oxidation of the nitrogen atom to introduce the 1-oxide functional group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the 1-oxide group or reduce other functional groups present in the molecule.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while reduction can yield amines or alcohols
Scientific Research Applications
2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 1-oxide group and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity or disrupt cellular processes, resulting in antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5,6-dimethyl Nicotinic Acid: Lacks the ethyl ester and 1-oxide groups, resulting in different chemical and biological properties.
2,4-Dichloro-5,6-dimethyl Nicotinic Acid Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester.
2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester: Lacks the 1-oxide group, affecting its reactivity and biological activity.
Uniqueness
2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the 1-oxide group enhances its reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
CAS No. |
1329488-60-9 |
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Molecular Formula |
C₁₀H₁₁Cl₂NO₃ |
Molecular Weight |
264.11 |
Synonyms |
Ethyl 2,4-Dichloro-5,6-dimethylpyridine-3-carboxylate 1-Oxide; 2,4-Dichloro-5,6-dimethyl-3-pyridinecarboxylic Acid Ethyl Ester 1-Oxide |
Origin of Product |
United States |
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